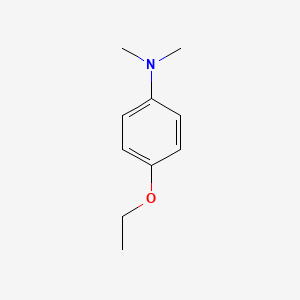

n,n-Dimethyl-p-phenetidine

CAS No.: 1864-93-3

Cat. No.: VC14236948

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864-93-3 |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 4-ethoxy-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C10H15NO/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3 |

| Standard InChI Key | NOTZHLDTUSLGBM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)N(C)C |

Introduction

Chemical Identification and Structural Characteristics

N,N-Dimethyl-p-phenetidine (CAS 1864-93-3) belongs to the class of aromatic amines with the molecular formula C₁₀H₁₅NO and a molar mass of 165.23 g/mol . Its structure features:

-

An ethoxy group (-OCH₂CH₃) at the para position

-

A dimethylamino group (-N(CH₃)₂) at the para position relative to the ethoxy group

The compound's IUPAC name is 4-ethoxy-N,N-dimethylaniline, with synonyms including N,N-Dimethyl-p-phenetidin and p-ethoxy-N,N-dimethylaniline. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1864-93-3 | |

| Molecular Formula | C₁₀H₁₅NO | |

| Exact Mass | 165.115 g/mol | |

| LogP (Octanol-Water) | 2.15 | |

| PSA | 12.47 Ų |

The planar aromatic system allows for π-π interactions, while the electron-donating ethoxy and dimethylamino groups influence its redox behavior and solubility profile .

Synthesis Pathways and Optimization

Primary Synthetic Route

The most efficient method involves sequential alkylation and methylation of p-aminophenol derivatives:

-

Ethoxylation:

p-Aminophenol reacts with ethyl chloride in dimethyl sulfoxide (DMSO) with sodium hydroxide at 80°C for 5 hours, yielding p-ethoxyaniline (p-phenetidine) with 90.1% efficiency . -

Dimethylation:

Subsequent treatment of p-phenetidine with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions introduces the dimethylamino group .

Alternative Approaches

-

Reductive Amination: Using 4-ethoxybenzaldehyde with dimethylamine and hydrogen gas over a Pd/C catalyst .

-

Nucleophilic Substitution: Reaction of 4-ethoxy-1-fluoro-nitrobenzene with dimethylamine followed by nitro group reduction .

Critical parameters affecting yield:

-

Temperature control (optimal range: 70-90°C)

-

Molar ratio of methylating agent (1.2:1 relative to amine)

Physicochemical Properties

While experimental data for N,N-Dimethyl-p-phenetidine remains sparse, its properties can be extrapolated from structural analogs:

The compound shows limited aqueous solubility but dissolves readily in organic solvents:

Its stability profile requires storage under inert atmosphere due to:

Industrial and Research Applications

Dye Intermediate

The dimethylamino group enhances electron density, making the compound suitable for:

-

Azo dye synthesis through diazotization reactions

Pharmaceutical Precursor

Structural analogs demonstrate utility in:

Recommended safety protocols:

-

PPE: Nitrile gloves, chemical goggles

-

Ventilation: Fume hood for powder handling

-

Spill Management: Absorb with vermiculite, neutralize with dilute acetic acid

Research Gaps and Future Directions

-

Experimental Characterization: Systematic studies on melting/boiling points and spectral data (¹H/¹³C NMR, IR)

-

Catalytic Applications: Exploration in asymmetric synthesis using chiral ligands

-

Biological Screening: Assessment of antimicrobial or antioxidant potential

-

Environmental Fate: Biodegradation pathways under aerobic/anaerobic conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume